molecular formula C9H12O2 B073537 2-(3-Hydroxypropyl)phenol CAS No. 1481-92-1

2-(3-Hydroxypropyl)phenol

Cat. No. B073537
CAS RN: 1481-92-1
M. Wt: 152.19 g/mol
InChI Key: TYNMOIYXEIAPHL-UHFFFAOYSA-N
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Description

“2-(3-Hydroxypropyl)phenol” is a type of phenolic compound . Phenolic compounds are secondary metabolites in various plant materials that have many beneficial effects on the human body and health .


Synthesis Analysis

Phenols can be synthesized by several techniques such as liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry (TPC, DPPH, FRAP assay etc.) .


Molecular Structure Analysis

The molecular formula of “2-(3-Hydroxypropyl)phenol” is C9H12O2 . It has a molecular weight of 152.19 g/mol . The structure includes a phenolic ring with a hydroxypropyl group attached .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .

Scientific Research Applications

  • Antifungal Activity Against Plant Pathogens : 2-(3-Hydroxypropyl)phenol, derived from the metabolization of 2-Allylphenol (2-AP), was studied for its antifungal activity against plant pathogens. Although it was less effective compared to its isomer 2-(2-hydroxypropyl) phenol, it contributes to the toxicity of 2-allylphenol in controlling plant pathogens (Qu et al., 2017).

  • Catalytic Activities : In the context of catalytic activities, such as the vapor-phase alkylation of phenol with 1-propanol, derivatives of 2-(3-Hydroxypropyl)phenol are of interest. These studies focus on the selectivity and efficiency of catalytic processes (Sato et al., 1999).

  • Hydroxypropyl Cyclodextrins in Chemical Synthesis : Hydroxypropyl cyclodextrins, which include the hydroxypropyl group as in 2-(3-Hydroxypropyl)phenol, have been used as catalysts in the selective synthesis of phenolic compounds. Their structural modifications significantly impact their selectivity and reaction kinetics (Komiyama, 1989).

  • Photocatalytic Benzene Hydroxylation : Research on Fe-based metal–organic frameworks (MOFs) for photocatalytic benzene hydroxylation to phenol underlines the importance of hydroxyphenol structures in industrial chemistry. Such studies are crucial for sustainable and efficient production of phenols (Wang et al., 2015).

  • Inhibition of Carbonic Anhydrase : Phenol compounds, including those with hydroxypropyl groups, have been studied as inhibitors of enzymes like carbonic anhydrase. This research contributes to our understanding of enzyme inhibition and potential therapeutic applications (Simonsson et al., 1982).

  • Chemical Synthesis and Reactions : Various studies have explored the synthesis and reaction mechanisms involving hydroxypropyl phenols, underscoring their significance in organic synthesis and chemical transformations (Krysin et al., 2010).

  • Phenolic Compounds in Plants : Phenolic compounds, including hydroxypropyl phenols, play crucial roles in plants, serving functions in adaptation and contributing to plant products' color, taste, and health benefits. Research in this area helps in understanding plant biochemistry and potential applications in agriculture and food industry (Boudet, 2007).

Safety And Hazards

“2-(3-Hydroxypropyl)phenol” can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin or if inhaled .

Future Directions

Phenolic compounds have been used in treatment for some health disorders due to their diverse health promoting properties . They are becoming increasingly popular due to their beneficial physiological effects . The application of polyphenols in the food industry as bio-preservative substances for foods and beverages can exert a superb activity on the inhibition of oxidative stress via different types of mechanisms .

properties

IUPAC Name

2-(3-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10-11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNMOIYXEIAPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295784
Record name 2-(3-hydroxypropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxypropyl)phenol

CAS RN

1481-92-1
Record name Benzenepropanol, 2-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-hydroxypropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A process as claimed in claim 1, wherein the 3-(hydroxyphenyl)propionaldehyde I obtained as the product in a first step is hydrogenated in a second step by reaction with hydrogen in the presence of a hydrogenation catalyst at from 0° to 250° C. and under from 0.1 to 300 bar to obtain the corresponding 3-(hydroxyphenyl)propanol of the formula II ##STR14## where R1, R2, R3 and R4 have the same meanings as in claim 1.
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Synthesis routes and methods II

Procedure details

To 20 g of lithium aluminum hydride in 200 ml of THF at 0° C. is added dropwise 84 g of 1-benzoxepin-2-one in 200 ml of THF. After addition is complete the reaction mixture is allowed to come to room temperature and stirred 11/4 hours. The reaction 5% of NaOH and 60 ml H2O are sequentially added. The mixture is then diluted with ethyl acetate, acidified and filtered through celite. The EtOAc layer is separated, dried (MgSO4) and concentrated to obtain 3-(-o-hydroxyphenyl)-1-propanol as a brown oil which is used directly in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Name
1-benzoxepin-2-one
Quantity
84 g
Type
reactant
Reaction Step One
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200 mL
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solvent
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200 mL
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solvent
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0 (± 1) mol
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60 mL
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To 20 g of lithium aluminum hydride in 200 ml of THF at 0° C. is added dropwise 84 g of 1-benzoxepin-2-one in 200 ml of THF. After addition is complete the reaction mixture is allowed to come to room temperature and stirred 11/4 hours. The reaction mixture is then chilled to 0° C. and 20 ml water, 20 ml 15% of NaOH and 60 ml H2O are sequentially added. The mixture is then diluted with ethyl acetate, acidified and filtered through celite. The EtOAc layer is separated, dried (MgSO4) and concentrated to obtain 3-(-o-hydroxyphenyl)-1-propanol as a brown oil which is used directly in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Name
1-benzoxepin-2-one
Quantity
84 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxypropyl)phenol
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2-(3-Hydroxypropyl)phenol
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2-(3-Hydroxypropyl)phenol
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2-(3-Hydroxypropyl)phenol
Reactant of Route 5
2-(3-Hydroxypropyl)phenol
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Reactant of Route 6
2-(3-Hydroxypropyl)phenol

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